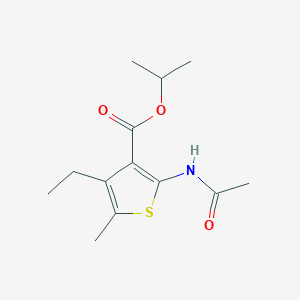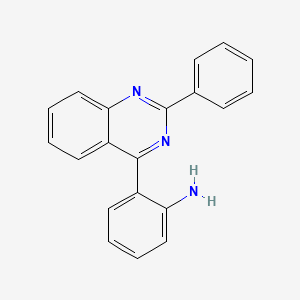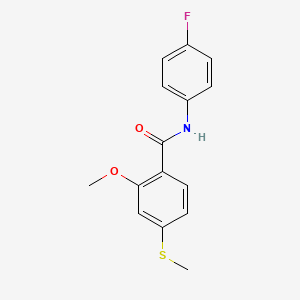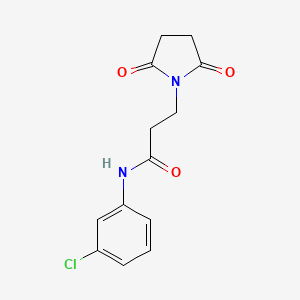
N-(3-chlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide, also known as CPP, is a chemical compound that has garnered significant attention in the field of scientific research due to its potential applications in various areas. CPP is a white crystalline powder that is soluble in water and organic solvents.
作用機序
The mechanism of action of N-(3-chlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide is not fully understood. However, it is believed to exert its effects by modulating the activity of ion channels and receptors in the central nervous system. This compound has been shown to inhibit the activity of voltage-gated sodium channels and calcium channels, which are involved in the transmission of pain signals. It has also been found to enhance the activity of GABA receptors, which are responsible for inhibiting the transmission of nerve impulses.
Biochemical and Physiological Effects:
This compound has been found to exhibit anti-inflammatory and analgesic effects in animal models. It has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators. This compound has also been found to reduce the sensitivity of pain receptors, resulting in a reduction in pain perception. Additionally, this compound has been shown to exhibit anticonvulsant effects, making it a potential candidate for the treatment of epilepsy.
実験室実験の利点と制限
N-(3-chlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. It is also stable under normal lab conditions and can be stored for long periods without degradation. However, this compound has some limitations. It has a low solubility in water, which can make it difficult to administer in animal studies. Furthermore, this compound has a short half-life, which may limit its effectiveness in some applications.
将来の方向性
There are several future directions for the study of N-(3-chlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide. One potential area of research is the development of this compound derivatives with improved pharmacological properties. Another area of research is the investigation of the effects of this compound on other ion channels and receptors. Additionally, the potential use of this compound in the treatment of other neurological disorders such as multiple sclerosis and neuropathic pain should be explored. Finally, the development of new methods for the synthesis of this compound may lead to improved yields and lower costs, making it more accessible for scientific research.
合成法
The synthesis of N-(3-chlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide involves the reaction of 3-chlorobenzoyl chloride with 2,5-dioxopyrrolidine in the presence of a base. The resulting product is then treated with propanolamine to yield this compound. The yield of this compound can be improved by optimizing the reaction conditions such as temperature, reaction time, and the ratio of reactants.
科学的研究の応用
N-(3-chlorophenyl)-3-(2,5-dioxo-1-pyrrolidinyl)propanamide has been extensively studied for its potential applications in various areas of scientific research. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. This compound has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders. Furthermore, this compound has been studied for its ability to modulate the activity of ion channels and receptors, making it a promising candidate for drug discovery.
特性
IUPAC Name |
N-(3-chlorophenyl)-3-(2,5-dioxopyrrolidin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3/c14-9-2-1-3-10(8-9)15-11(17)6-7-16-12(18)4-5-13(16)19/h1-3,8H,4-7H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASOTQJITOYRLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CCC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

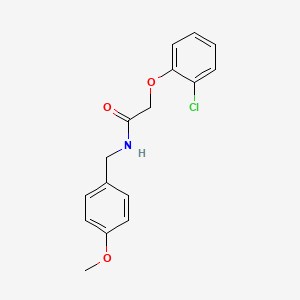
![diethyl 5-[(cyclobutylcarbonyl)amino]isophthalate](/img/structure/B5706059.png)
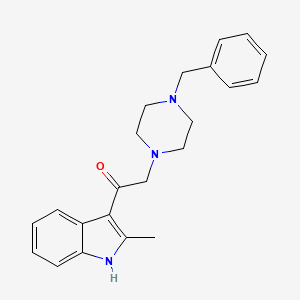
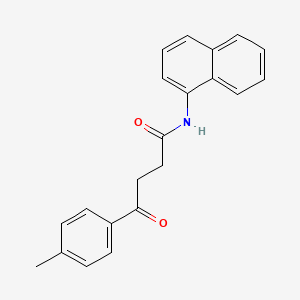
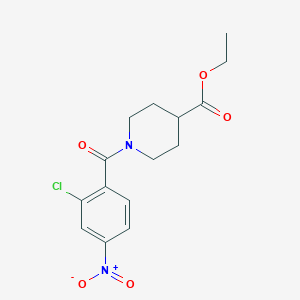

![1-({4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)piperidine](/img/structure/B5706087.png)


![2-(2-thienyl)-6,7,8,9-tetrahydro-4H,5H-cyclohepta[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5706111.png)
